N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
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Overview
Description
The compound “N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide” is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-c]pyrazole ring and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,4-c]pyrazole ring and the phenyl group would likely contribute to the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and overall structure. The thieno[3,4-c]pyrazole ring and the phenyl group could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Structural Studies
The compound N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide, due to its complex structure, has been a subject of interest in synthetic chemistry research. Studies have focused on its synthesis, exploring the preparation of various analogs and derivatives to understand their structural characteristics and reactivity. For instance, research on the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines and their derivatives highlights the intricate synthesis processes involving the reaction of 3-amino-5-arylpyrazoles and α-cyanochalcones, demonstrating the compound's role in the development of heterocyclic chemistry and the study of tautomeric preferences in solution and crystal structures (Quiroga et al., 1999).
Antimicrobial Applications
The antimicrobial potential of derivatives of this compound has been explored, with studies synthesizing new series of compounds and testing their antibacterial and antifungal activities. These studies have provided insights into the structure-activity relationships, revealing the importance of specific substituents for antimicrobial efficacy. Compounds have been shown to demonstrate potent to weak antimicrobial activity, indicating the potential for the development of new antibacterial and antifungal agents (Behalo, 2010).
Molecular Docking and Quantum Chemical Calculations
Research involving molecular docking and quantum chemical calculations of derivatives of this compound has been conducted to understand their molecular structure, spectroscopic data, and biological effects. These studies utilize DFT calculations to optimize molecular geometry and analyze vibrational spectra, molecular parameters, and intramolecular charge transfer. Such research not only contributes to the understanding of the compound's chemical properties but also its potential biological effects and interactions with biological targets (Viji et al., 2020).
Antioxidant and Antipathogenic Studies
The synthesis and evaluation of thiourea derivatives containing chlorophenyl groups, including the study of their interaction with bacterial cells and their anti-pathogenic activity, highlight the potential of this compound derivatives as novel antimicrobial agents with antibiofilm properties. Such studies are crucial for developing new strategies to combat microbial resistance and biofilm-associated infections (Limban et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-15-7-9-16(10-8-15)24-20(17-12-26-13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h1-5,7-10H,6,11-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZBQXXINYGCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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